

# high-throughput screening assays for Bisphenol A alternatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Bisphenol A

Cat. No.: B028190

[Get Quote](#)

An Application and Protocol Guide for the High-Throughput Screening of **Bisphenol A** Alternatives

## Authored by: Gemini, Senior Application Scientist Abstract

The widespread industrial use of **Bisphenol A** (BPA) and mounting evidence of its endocrine-disrupting properties have necessitated the development and evaluation of safer alternatives. High-Throughput Screening (HTS) offers a critical framework for rapidly assessing the biological activity of these alternatives, preventing regrettable substitutions where a new chemical is as harmful, or more so, than the one it replaces. This guide provides a detailed technical overview and actionable protocols for key HTS assays designed to identify potential endocrine-disrupting chemicals (EDCs) by focusing on the most well-characterized pathways of BPA toxicity: estrogen and androgen receptor signaling. This document is intended for researchers, toxicologists, and drug development professionals engaged in the safety assessment of new chemical entities.

## The Challenge: Beyond BPA and the Need for Rapid, Mechanistic Screening

For decades, **Bisphenol A** has been a ubiquitous component in polycarbonate plastics and epoxy resins. However, its structural similarity to estradiol allows it to interact with the human estrogen receptor alpha (ER $\alpha$ ), disrupting normal endocrine function. This has led to regulatory

action and a market shift towards "BPA-free" products, which often utilize structurally similar **bisphenol** analogues (e.g., BPS, BPF, BPAP). The critical question is whether these alternatives are genuinely safer.

Traditional animal-based toxicology testing is too slow and costly to efficiently screen the vast landscape of potential BPA substitutes.<sup>[1][2]</sup> Therefore, the scientific community has shifted towards in vitro HTS assays. These cell-based assays provide mechanistic data on specific molecular initiating events, such as receptor activation, that can lead to adverse health outcomes.<sup>[1][3]</sup> Collaborative programs like Toxicology in the 21st Century (Tox21) have championed this approach, using robotics and a battery of HTS assays to screen thousands of chemicals and build predictive models for toxicity.<sup>[4][5][6]</sup>

The primary endpoints for assessing BPA alternatives include:

- Estrogen Receptor (ER) Agonism/Antagonism: Does the compound mimic or block the effects of endogenous estrogens?
- Androgen Receptor (AR) Agonism/Antagonism: Does the compound mimic or block the effects of androgens like testosterone?
- Cytotoxicity: Does the compound kill cells through non-specific mechanisms? Distinguishing cytotoxicity from specific receptor modulation is crucial for avoiding false positives.<sup>[7][8]</sup>

This guide will focus on validated, performance-based assays for these key endpoints.

## Assays for Estrogenic Activity: The ER $\alpha$ Transcriptional Activation (TA) Assay

The most common HTS approach for identifying estrogenic compounds is the transcriptional activation (TA) reporter gene assay.<sup>[9]</sup> This assay measures a chemical's ability to bind to an estrogen receptor, which then activates the transcription of a reporter gene (e.g., luciferase), producing a measurable signal.

## Featured Assay: VM7Luc4E2 Estrogen Receptor Transcriptional Activation Assay

This assay is a core component of the OECD Test Guideline 455 for detecting ER agonists and antagonists.[10][11][12] It utilizes the VM7Luc4E2 cell line, a variant of the human breast cancer cell line MCF-7.[13][14] These cells endogenously express functional human ER $\alpha$  and have been stably transfected with a reporter plasmid containing estrogen response elements (EREs) linked to the firefly luciferase gene.[13][15] When an ER agonist binds to the receptor, the complex translocates to the nucleus and binds to the EREs, driving luciferase expression and producing light.[9][13]

## Signaling Pathway: ER $\alpha$ -Mediated Transcriptional Activation



[Click to download full resolution via product page](#)

Caption: ER $\alpha$  signaling pathway in the VM7Luc4E2 reporter assay.

## Protocol: ER Agonist Screening using VM7Luc4E2 Cells (384-well format)

This protocol is adapted from the OECD TG455 and established HTS methods.[10][15][16]

### A. Materials and Reagents

- Cell Line: VM7Luc4E2 cells.[13][14]
- Assay Plates: 384-well, white, solid-bottom, tissue-culture treated plates.
- Cell Culture Medium: EMEM supplemented with 10% Fetal Bovine Serum (FBS).
- Assay Medium: EMEM (phenol red-free) supplemented with 10% charcoal/dextran-stripped FBS (CS-FBS). The use of charcoal-stripped serum is critical to remove endogenous

steroids that would cause high background signal.

- Positive Control (PC): 17 $\beta$ -Estradiol (E2).
- Vehicle Control (VC): Dimethyl sulfoxide (DMSO),  $\leq 0.1\%$  final concentration.
- Test Compounds: BPA alternatives, dissolved in DMSO.
- Luciferase Detection Reagent: Commercially available (e.g., ONE-Glo<sup>TM</sup> or Bright-Glo<sup>TM</sup>).
- Instrumentation: Luminometer capable of reading 384-well plates.

## B. Step-by-Step Methodology

- Cell Culture: Maintain VM7Luc4E2 cells in culture medium at 37°C, 5% CO<sub>2</sub>. Do not allow cells to exceed 80-90% confluence.
- Cell Plating:
  - Harvest cells and resuspend in Assay Medium to a concentration of  $2.5 \times 10^5$  cells/mL.
  - Dispense 40  $\mu$ L of the cell suspension into each well of the 384-well assay plate (10,000 cells/well).
  - Incubate the plate for 24 hours at 37°C, 5% CO<sub>2</sub> to allow cell attachment.
- Compound Preparation and Dosing:
  - Prepare serial dilutions of test compounds and the positive control (E2) in DMSO. A typical top concentration for screening is 10-100  $\mu$ M.
  - Further dilute these stock solutions in Assay Medium to a 2X final concentration.
  - Remove the plating medium from the cells and add 40  $\mu$ L of the 2X compound/control solutions to the appropriate wells.
- Incubation: Incubate the dosed plate for 20-24 hours at 37°C, 5% CO<sub>2</sub>.
- Luciferase Assay:

- Equilibrate the assay plate and the luciferase detection reagent to room temperature.
- Add 40  $\mu$ L of the luciferase detection reagent to each well.
- Incubate for 10-15 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
- Data Acquisition: Read the luminescence signal on a plate luminometer.

## Data Analysis and Self-Validation System

- Normalization: Raw luminescence units (RLU) are normalized to the vehicle control. The result is expressed as "Fold Induction":  $\text{Fold Induction} = \text{RLU}(\text{compound}) / \text{Average RLU}(\text{vehicle})$ .
- Dose-Response Curves: Plot Fold Induction against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the half-maximal effective concentration ( $\text{EC}_{50}$ ) and the maximum induction ( $\text{E}_{\text{max}}$ ).
- Assay Acceptance Criteria: A plate is considered valid if it meets predefined performance standards.[\[10\]](#)[\[17\]](#)
  - The average fold-induction of the positive control (e.g., 1 nM E2) should be  $\geq$  4-fold over the vehicle control.
  - The  $\text{EC}_{50}$  of the positive control should be within a historical acceptance range (typically 1-10 pM for E2).
  - The Z'-factor, a statistical measure of assay quality, should be  $\geq 0.5$ .  $\text{Z}' = 1 - (3 * (\text{SD}_{\text{PC}} + \text{SD}_{\text{VC}})) / |\text{Mean}_{\text{PC}} - \text{Mean}_{\text{VC}}|$ .

| Control/Compound           | Typical Concentration    | Expected Outcome                         | Purpose                                               |
|----------------------------|--------------------------|------------------------------------------|-------------------------------------------------------|
| Vehicle (DMSO)             | 0.1%                     | Baseline luminescence (1-fold induction) | Establishes baseline for no activity                  |
| 17 $\beta$ -Estradiol (E2) | 1 pM - 1 nM              | Strong, dose-dependent induction         | Strong Positive Control (validates assay sensitivity) |
| Weak Positive Control      | Varies (e.g., Genistein) | Moderate, dose-dependent induction       | Validates assay can detect weak agonists              |
| BPA                        | 10 nM - 10 $\mu$ M       | Dose-dependent induction                 | Reference compound for comparison                     |
| BPA Alternative            | Varies                   | To be determined                         | Test compound                                         |

## Assays for Androgenic Activity: The AR Transcriptional Activation Assay

Similar to ER assays, AR TA assays are used to detect chemicals that act as androgen agonists or antagonists. These assays are critical because some BPA alternatives have shown anti-androgenic activity.

### Featured Assay: MDA-kb2 Androgen Receptor TA Assay

The MDA-kb2 cell line is derived from the human breast cancer cell line MDA-MB-453.[18][19] This line endogenously expresses a high level of functional human AR and has been stably transfected with a reporter construct containing the mouse mammary tumor virus (MMTV) promoter, which includes androgen response elements, linked to the luciferase gene.[18][20] A key feature of this cell line is that it also expresses the glucocorticoid receptor (GR), which can also activate the MMTV promoter.[19][20] Therefore, confirmation steps are required to ensure the observed activity is AR-mediated.[21]

# Protocol: AR Antagonist Screening using MDA-kb2 Cells (384-well format)

This protocol outlines the antagonist mode, which is often of higher concern for environmental EDCs.

## A. Materials and Reagents

- Cell Line: MDA-kb2 cells.[[20](#)]
- Assay Plates: 384-well, white, solid-bottom, tissue-culture treated plates.
- Assay Medium: L-15 Medium (phenol red-free) supplemented with 10% CS-FBS.
- AR Agonist: Dihydrotestosterone (DHT) or the synthetic androgen R1881.
- Positive Control (Antagonist): Hydroxyflutamide or Nilutamide.[[21](#)]
- Vehicle Control (VC): DMSO,  $\leq 0.1\%$  final concentration.
- Test Compounds: BPA alternatives, dissolved in DMSO.
- Luciferase Detection Reagent: As described in section 2.1.2.
- Instrumentation: Luminometer.

## B. Step-by-Step Methodology

- Cell Plating: Plate MDA-kb2 cells in 384-well plates as described for VM7Luc4E2, using the appropriate L-15 based Assay Medium. Incubate for 24 hours.
- Compound Dosing:
  - Prepare serial dilutions of test compounds and the positive antagonist control.
  - To test for antagonism, compounds are co-incubated with a fixed concentration of an AR agonist. Prepare solutions of compounds in Assay Medium containing an EC<sub>50</sub> concentration of DHT (typically  $\sim 0.1\text{-}0.5\text{ nM}$ ).[[22](#)]

- Add the final solutions to the cells. Include controls for "agonist only" (DHT + vehicle) and "vehicle only".
- Incubation: Incubate the plate for 20-24 hours at 37°C in a non-CO<sub>2</sub> incubator (as L-15 medium is buffered by phosphates, not bicarbonate).
- Luciferase Assay & Data Acquisition: Follow steps 5 and 6 from the ER agonist protocol (Section 2.1.2).

## Data Analysis and Self-Validation System

- Normalization: Data is normalized as a percentage of the "agonist only" control response after subtracting the vehicle background.  $\% \text{ Inhibition} = 100 * [ 1 - ( (\text{RLU}_{\text{compound}} - \text{Mean}_{\text{RLU}_{\text{vehicle}}} ) / (\text{Mean}_{\text{RLU}_{\text{agonist}}} - \text{Mean}_{\text{RLU}_{\text{vehicle}}}) ) ]$ .
- Dose-Response Curves: Plot % Inhibition against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC<sub>50</sub>).
- Assay Acceptance Criteria:
  - The fold-induction of the AR agonist control (e.g., 0.5 nM DHT) over vehicle should be significant (e.g.,  $\geq 3$ -fold).
  - The IC<sub>50</sub> of the positive antagonist control (e.g., Hydroxyflutamide) should be within its historical range.
  - Z'-factor  $\geq 0.5$ .
- AR-Specificity Confirmation: To confirm that inhibition is AR-specific and not due to cytotoxicity or non-specific effects, a counter-screen using a GR agonist (e.g., dexamethasone) can be performed. True AR antagonists should not inhibit dexamethasone-induced luciferase activity.[\[19\]](#)

## The Importance of Orthogonal and Multiplexed Assays

Relying on a single assay can be misleading. A comprehensive screening strategy should incorporate orthogonal and multiplexed assays to increase confidence in the results.

## Cytotoxicity Counter-Screening

It is mandatory to run a parallel cytotoxicity assay using the same cell line and conditions. A compound that appears to be an ER or AR antagonist might simply be killing the cells, thereby preventing the production of luciferase. Common HTS-compatible cytotoxicity assays measure cell membrane integrity (LDH release) or metabolic activity (e.g., ATP content via CellTiter-Glo®, or resazurin reduction).[7][8][23] Data from these assays should be used to flag compounds that show activity in the primary TA assay only at cytotoxic concentrations.

## HTS Workflow & Data Integration

[Click to download full resolution via product page](#)

Caption: A generalized high-throughput screening (HTS) workflow.

## Representative Data for Bisphenols

The table below summarizes publicly available HTS data for BPA and common alternatives to illustrate how different compounds exhibit distinct activity profiles. Potency is often reported as an  $AC_{50}$  value (the concentration at which activity is 50% of maximum), which is analogous to an  $EC_{50}$ .

| Compound            | ER Agonism ( $AC_{50}$ ) | AR Antagonism ( $AC_{50}$ ) | Notes                                                          |
|---------------------|--------------------------|-----------------------------|----------------------------------------------------------------|
| Bisphenol A (BPA)   | ~100-500 nM              | ~5-10 $\mu$ M               | The benchmark compound; weak ER agonist, weaker AR antagonist. |
| Bisphenol S (BPS)   | ~1-5 $\mu$ M             | Weaker than BPA             | Often less potent than BPA in ER assays.                       |
| Bisphenol F (BPF)   | ~100-600 nM              | ~10-20 $\mu$ M              | Potency is often comparable to BPA.                            |
| Bisphenol AF (BPAF) | ~10-30 nM                | > 30 $\mu$ M                | Significantly more potent ER agonist than BPA.                 |
| Bisphenol AP (BPAP) | ~30-100 nM               | Weaker than BPA             | Potent ER agonist. <a href="#">[24]</a>                        |

Note: Values are approximate and can vary between specific assay protocols and laboratories. The key takeaway is the relative potency and activity profile.

## Conclusion and Future Directions

The HTS assays detailed here provide a robust, validated, and efficient means to screen BPA alternatives for potential endocrine-disrupting activity. By focusing on mechanistically-defined initiating events like ER and AR activation, these protocols allow for the rapid prioritization of chemicals for further, more comprehensive toxicological testing.[\[1\]](#)[\[2\]](#) This strategy helps to avoid regrettable substitutions and guides the development of genuinely safer materials.[\[25\]](#)

Future efforts in this field are focused on expanding the suite of HTS assays to cover other relevant toxicity pathways, such as thyroid hormone signaling, steroidogenesis, and interaction with other nuclear receptors.<sup>[1]</sup> Furthermore, the integration of HTS data with high-throughput transcriptomics and computational modeling is creating powerful predictive tools to move ever closer to a new paradigm of 21st-century toxicology.<sup>[26]</sup>

## References

- OECD. (2021). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Publishing. [\[Link\]](#)
- Pollution → Sustainability Directory. (2025). What Is the 'Tox21' Program and How Is It Working to Rapidly Screen Thousands of Chemicals to Prevent Regrettable Substitution?.
- OECD iLibrary. (n.d.). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. [\[Link\]](#)
- Filer, D. L., et al. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. *Current Protocols*. [\[Link\]](#)
- Judson, R. S., et al. (2013). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. *Environmental Health Perspectives*. [\[Link\]](#)
- Bertz, A. H., et al. (2016). High-Throughput Cell Toxicity Assays. *Methods in Molecular Biology*. [\[Link\]](#)
- National Center for Advancing Translational Sciences. (n.d.). About Tox21. [\[Link\]](#)
- OECD. (2009). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. [\[Link\]](#)
- Haskins, J. R., et al. (2009). A multifunctional androgen receptor screening assay using the high-throughput Hypercyt flow cytometry system. *Cytometry Part A*. [\[Link\]](#)
- U.S. Environmental Protection Agency. (n.d.). Toxicology in the 21st Century (Tox21): Testing Thousands of Environmental Chemicals Using Non-Animal Methods. [\[Link\]](#)
- Kavlock, R., et al. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. *Toxicology in Vitro*. [\[Link\]](#)
- National Toxicology Program. (2012). OECD Guideline for the Testing of Chemicals 455. [\[Link\]](#)
- Crown Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [\[Link\]](#)
- OAE Publishing Inc. (2025). A health conundrum of **bisphenol A** and its alternatives: charting a path beyond the structural analogue substitution pitfall. [\[Link\]](#)
- National Institutes of Health. (n.d.).

- ResearchGate. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity. [\[Link\]](#)
- ResearchGate. (2025). Using ToxCast/Tox21 HTS Assays to Assess Endocrine Disruption. [\[Link\]](#)
- Assay Genie. (n.d.). Cytotoxicity Assays. [\[Link\]](#)
- Springer Nature Experiments. (2016). High-Throughput Cell Toxicity Assays. [\[Link\]](#)
- OECD. (n.d.). Performance Standards For Stably Transfected Transactivation In Vitro Assays To Detect Estrogen Receptor Antagonists - Second edition. [\[Link\]](#)
- ResearchGate. (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. [\[Link\]](#)
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. [\[Link\]](#)
- PubMed. (2025).
- SYNENTEC GmbH. (n.d.). Quantitative Image Analysis of Protein Translocation using our High-Content Imagers and YT-SOFTWARE®. [\[Link\]](#)
- ToxStrategies. (2016). An in vitro test method for screening potential androgenic agonists and antagonists in mda-kb2 cells. [\[Link\]](#)
- National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB)
- INDIGO Biosciences. (n.d.). Human Estrogen Receptors Reporter Assay PANEL ERα (ESR1, NR3A1) ERβ (ESR2, NR3A2). [\[Link\]](#)
- ResearchGate. (2022). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. [\[Link\]](#)
- ResearchGate. (n.d.). High throughput screening (HTS) of endocrine disruptors identifies BPAP.... [\[Link\]](#)
- PubMed. (2024).
- EURL ECVAM - TSAR. (n.d.). The VM7Luc ER TA test method: An In Vitro Assay for Identifying Human Estrogen Receptor Agonist and Antagonist Activity of Chemicals. [\[Link\]](#)
- ResearchGate. (2025). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. [\[Link\]](#)
- Taylor & Francis Online. (2024).
- Concept Life Sciences. (n.d.). Estrogen Receptor assay, Test No455. [\[Link\]](#)
- Wilson, V. S., et al. (2002). A Novel Cell Line, MDA-kb2, That Stably Expresses an Androgen- and Glucocorticoid-Responsive Reporter for the Detection of Hormone Receptor Agonists and Antagonists. *Toxicological Sciences*. [\[Link\]](#)
- National Toxicology Program. (2025).
- National Institutes of Health. (2018).

- Oxford Academic. (n.d.). A Novel Cell Line, MDA-kb2, That Stably Expresses an Androgen- and Glucocorticoid-Responsive Reporter for the Detection of Hormone Receptor Agonists and Antagonists. [\[Link\]](#)
- Molecular Devices. (n.d.). Improve nuclear translocation assay results using image deconvolution. [\[Link\]](#)
- Benthham Science. (n.d.). Establishment of a High Content Image Platform to Measure NF-κB Nuclear Translocation in LPS-induced RAW264.
- U.S. Environmental Protection Agency. (2025).
- ResearchGate. (n.d.). Dose response of MDA-kb2 to the androgen agonists, DHT and MPA. [\[Link\]](#)
- ACS Publications. (2014). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 2. researchgate.net [\[researchgate.net\]](#)
- 3. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 4. What Is the 'Tox21' Program and How Is It Working to Rapidly Screen Thousands of Chemicals to Prevent Regrettable Substitution? → Learn [\[pollution.sustainability-directory.com\]](#)
- 5. About Tox21 - Tox21 [\[tox21.gov\]](#)
- 6. epa.gov [\[epa.gov\]](#)
- 7. High-Throughput Cell Toxicity Assays - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)
- 8. researchgate.net [\[researchgate.net\]](#)
- 9. ntp.niehs.nih.gov [\[ntp.niehs.nih.gov\]](#)
- 10. policycommons.net [\[policycommons.net\]](#)

- 11. oecd.org [oecd.org]
- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 13. The VM7Luc ER TA test method: An In Vitro Assay for Identifying Human Estrogen Receptor Agonist and Antagonist Activity of Chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 14. Validation of the VM7Luc Test Method [ntp.niehs.nih.gov]
- 15. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oecd.org [oecd.org]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. atcc.org [atcc.org]
- 21. An in vitro test method for screening potential androgenic agonists and antagonists in mda-kb2 cells | ToxStrategies [toxstrategies.com]
- 22. researchgate.net [researchgate.net]
- 23. marinbio.com [marinbio.com]
- 24. researchgate.net [researchgate.net]
- 25. oaepublish.com [oaepublish.com]
- 26. High-throughput transcriptomics toxicity assessment of eleven data-poor bisphenol A alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [high-throughput screening assays for Bisphenol A alternatives]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b028190#high-throughput-screening-assays-for-bisphenol-a-alternatives\]](https://www.benchchem.com/product/b028190#high-throughput-screening-assays-for-bisphenol-a-alternatives)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)